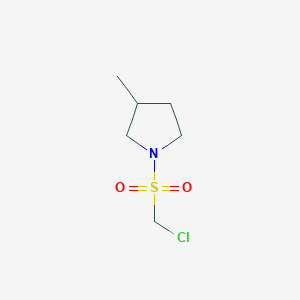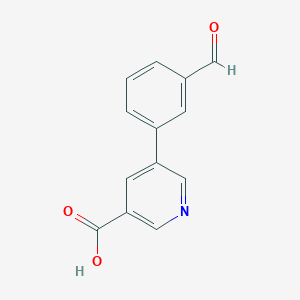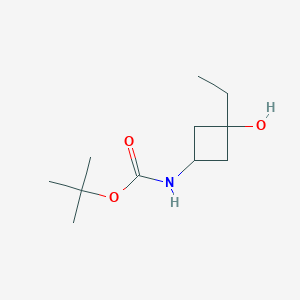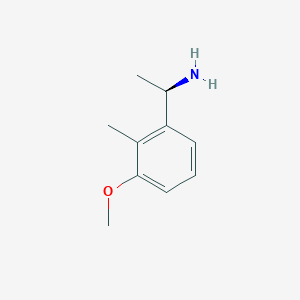![molecular formula C10H14F2O B13558642 6,6-Difluorospiro[3.6]decan-5-one](/img/structure/B13558642.png)
6,6-Difluorospiro[3.6]decan-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6-Difluorospiro[3.6]decan-5-one is a chemical compound with the molecular formula C10H14F2O and a molecular weight of 188.2 g/mol. This compound is characterized by its unique spirocyclic structure, which includes two fluorine atoms attached to the sixth carbon of the decan-5-one ring. The presence of fluorine atoms often imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
準備方法
The synthesis of 6,6-Difluorospiro[3.6]decan-5-one typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step organic synthesis process. One common method involves the fluorination of a precursor spirocyclic ketone using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective introduction of fluorine atoms. Solvents like dichloromethane or acetonitrile are often used to dissolve the reactants and facilitate the reaction.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems can also help in maintaining consistent reaction conditions and product quality.
化学反応の分析
6,6-Difluorospiro[3.6]decan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
6,6-Difluorospiro[3.6]decan-5-one has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure and reactivity make it valuable in the development of new synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity.
Medicine: The compound has potential applications in drug discovery and development. Its fluorinated structure can improve the pharmacokinetic properties of drug candidates, such as metabolic stability and bioavailability.
Industry: In industrial applications, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
作用機序
The mechanism of action of 6,6-Difluorospiro[3.6]decan-5-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity to these targets.
Pathways Involved: The compound may influence various biochemical pathways, including those involved in signal transduction, metabolism, and gene expression. The exact pathways affected depend on the specific biological context and the compound’s concentration.
類似化合物との比較
6,6-Difluorospiro[3.6]decan-5-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 6,6-Dichlorospiro[3.6]decan-5-one and 6,6-Dibromospiro[3.6]decan-5-one share a similar spirocyclic structure but differ in the halogen atoms attached to the sixth carbon.
Uniqueness: The presence of fluorine atoms in this compound imparts distinct chemical properties, such as increased electronegativity and lipophilicity. These properties can enhance the compound’s reactivity and biological activity compared to its chlorinated or brominated counterparts.
特性
分子式 |
C10H14F2O |
|---|---|
分子量 |
188.21 g/mol |
IUPAC名 |
9,9-difluorospiro[3.6]decan-10-one |
InChI |
InChI=1S/C10H14F2O/c11-10(12)7-2-1-4-9(8(10)13)5-3-6-9/h1-7H2 |
InChIキー |
ZEZSNKXSCMURGN-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C(=O)C2(C1)CCC2)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(4-sulfanylbutyl)phenyl]acetamide](/img/structure/B13558560.png)
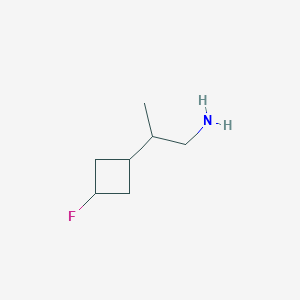
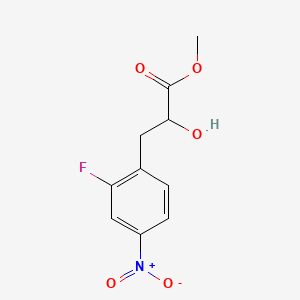
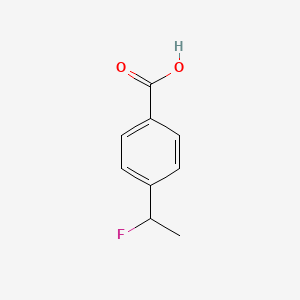
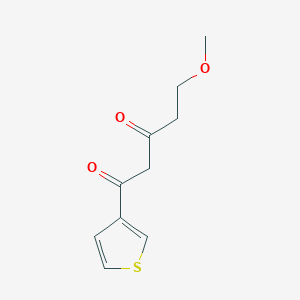
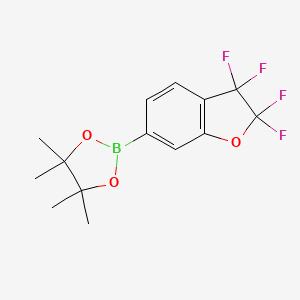

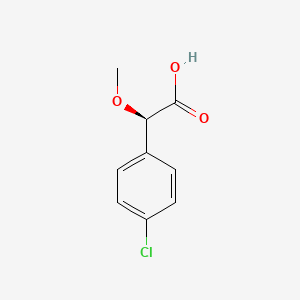
![N-(2-amino-2-phenylethyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-2-carboxamidehydrochloride](/img/structure/B13558610.png)
